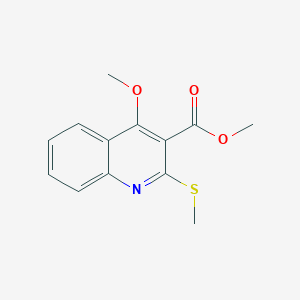

![molecular formula C26H23N3O B6511974 1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-39-6](/img/structure/B6511974.png)

1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of quinoline is C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s commonly used in the development of new drugs .Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .Aplicaciones Científicas De Investigación

1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in scientific research. It has been used as a model compound to study the reactivity of pyrazoloquinoline derivatives. Additionally, it has been used as a model compound to study the reactivity of heterocyclic compounds with aryl halides. It has also been used as a model compound for the synthesis of other heterocyclic compounds with pyrazoloquinoline cores.

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The resulting changes could include alterations in the structure or function of the target molecules, leading to downstream effects on cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. Given its complex structure, it could potentially interact with multiple enzymes or receptors, thereby influencing a range of biochemical processes . The specific pathways affected by the compound and their downstream effects are currently unknown and require further investigation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects could include changes in gene expression, protein function, or cellular signaling pathways, among others .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors could affect the compound’s ability to reach its targets, interact with them, and exert its effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable, making it suitable for long-term storage. However, one of the main limitations is that it is relatively expensive to synthesize. Additionally, it has not been studied in detail, so its mechanism of action and biochemical and physiological effects are not fully understood.

Direcciones Futuras

The potential applications of 1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in scientific research are still being explored. One potential future direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the synthesis of other heterocyclic compounds with pyrazoloquinoline cores. Additionally, further research could be done on the use of this compound as a model compound for the synthesis of other heterocyclic compounds. Finally, further research could be done on the use of this compound in drug discovery and development.

Métodos De Síntesis

1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process. The first step is the formation of the intermediate imidazole ring. This is done by reacting aniline with ethyl acetoacetate in the presence of a base such as pyridine. The second step is the formation of the pyrazoloquinoline ring. This is done by reacting the intermediate imidazole with an aryl halide in the presence of a base such as potassium carbonate. The third step is the methylation of the pyrazoloquinoline ring. This is done by reacting the pyrazoloquinoline with dimethyl sulfate in the presence of a base such as potassium carbonate. The fourth and final step is the formation of the ethylphenyl substituent. This is done by reacting the methylated pyrazoloquinoline with ethyl bromide in the presence of a base such as potassium carbonate.

Propiedades

IUPAC Name |

1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c1-4-18-8-5-6-10-22(18)29-26-20-9-7-11-23(30-3)25(20)27-16-21(26)24(28-29)19-14-12-17(2)13-15-19/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAMLAQIDODGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B6511893.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6511896.png)

![3-methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B6511900.png)

![methyl 4-[(4-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511910.png)

![methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511916.png)

![methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6511920.png)

![methyl 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate](/img/structure/B6511927.png)

![3-ethoxy-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6511928.png)

![3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6511930.png)

![2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6511936.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B6511944.png)

![1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511964.png)

![1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511972.png)